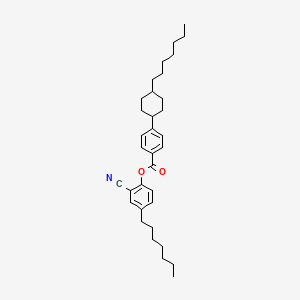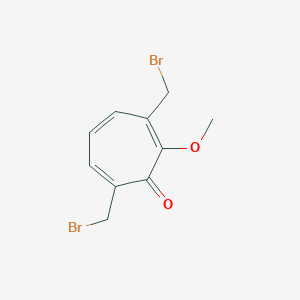![molecular formula C23H26N2O5 B14441665 1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine CAS No. 74071-85-5](/img/structure/B14441665.png)
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the L-prolyl and N-methyl-L-phenylalanine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine typically involves the protection of the amino group of L-proline with a benzyloxycarbonyl (Cbz) group, followed by coupling with N-methyl-L-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialized peptides and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its targets. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Similar in structure but lacks the N-methyl-L-phenylalanine moiety.
N-Benzyloxycarbonyl-L-proline: Contains the benzyloxycarbonyl group but differs in the attached amino acid.
Uniqueness
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine is unique due to the presence of both the benzyloxycarbonyl group and the N-methyl-L-phenylalanine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74071-85-5 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S)-2-[methyl-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-24(20(22(27)28)15-17-9-4-2-5-10-17)21(26)19-13-8-14-25(19)23(29)30-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 |
InChI Key |
IOKHSRNSUMWEPZ-PMACEKPBSA-N |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


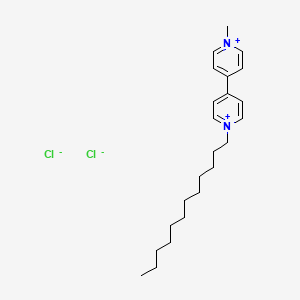
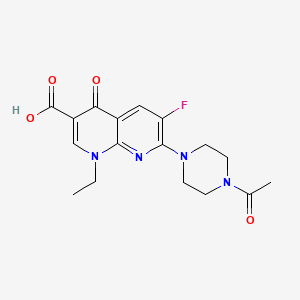
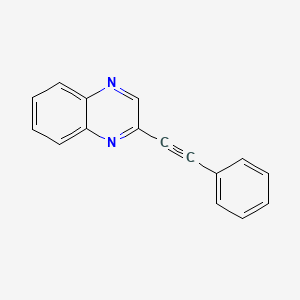

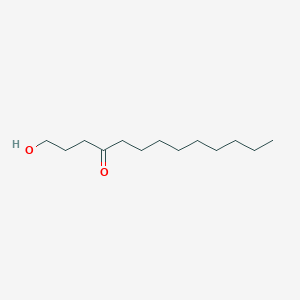
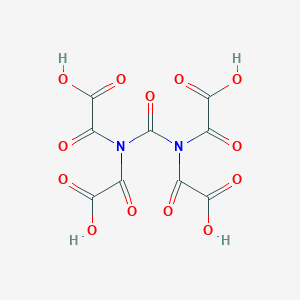
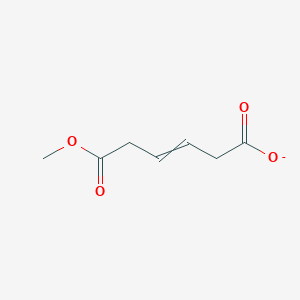
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
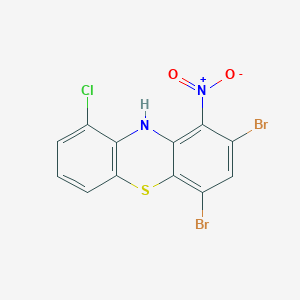
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
